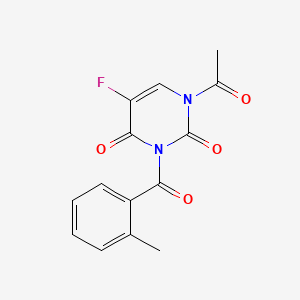

1-Acetyl-3-o-toluyl-5-fluorouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXHAKVGNKHFMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222129 |

Source

|

| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71861-76-2 |

Source

|

| Record name | 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), also known as atofluding, is a novel prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its design as a sequentially activated therapeutic aims to enhance the pharmacokinetic profile of 5-FU, leading to sustained drug exposure at the tumor site while potentially mitigating systemic toxicity. This technical guide provides an in-depth exploration of the mechanism of action of 1-Acetyl-3-o-toluyl-5-fluorouracil, supported by available preclinical data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Introduction

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors. However, its clinical utility is often hampered by a short plasma half-life and a narrow therapeutic window, leading to significant side effects.[1] 1-Acetyl-3-o-toluyl-5-fluorouracil represents a strategic approach to overcoming these limitations. As a prodrug, it is designed to be metabolically converted to its active form, 5-FU, with a sustained-release profile. This guide will dissect the metabolic activation, mechanism of action, and available preclinical evidence for this compound.

Metabolic Activation and Pharmacokinetics

The primary mechanism of 1-Acetyl-3-o-toluyl-5-fluorouracil is its sequential conversion to 5-fluorouracil. This is a two-step process:

-

Conversion to N(3)-o-toluyl-fluorouracil (TFU): The initial step involves the removal of the acetyl group from the N1 position of 1-Acetyl-3-o-toluyl-5-fluorouracil to yield its first metabolite, N(3)-o-toluyl-fluorouracil (TFU).[2] The specific enzymes responsible for this initial conversion are not well-documented in the available literature but are likely esterases present in the plasma and tissues.

-

Conversion of TFU to 5-Fluorouracil: TFU is then metabolized to the active drug, 5-fluorouracil. This conversion is a slow process predominantly carried out by liver microsomal enzymes.[2] This slow conversion is key to the sustained-release properties of the prodrug, leading to prolonged plasma concentrations of 5-FU.[2] Preclinical studies have shown that TFU tends to accumulate in the liver, which acts as a reservoir for the gradual release of 5-FU into the systemic circulation.[2]

Mechanism of Action of 5-Fluorouracil

Once 5-FU is released, it exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, reduced folate, leading to the inhibition of the synthesis of thymidine, a crucial component of DNA. This leads to "thymineless death" of rapidly dividing cancer cells.

-

Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine. This disrupts RNA processing and protein synthesis, contributing to its cytotoxic effects.

-

Incorporation into DNA: 5-FU can also be converted to fluorodeoxyuridine triphosphate (FdUTP) and incorporated into DNA, leading to DNA damage and apoptosis.

References

- 1. Direct in vivo observation of 5-fluorouracil release from a prodrug in human tumors heterotransplanted in nude mice: a magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N(3)-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-Acetyl-3-o-toluyl-5-fluorouracil

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Acetyl-3-o-toluyl-5-fluorouracil, a significant intermediate and prodrug in the development of anticancer therapies.[1] Designed for researchers, scientists, and drug development professionals, this document details the compound's synthesis, metabolic pathway, and key physicochemical characteristics. While specific experimental data for this compound is limited in publicly available literature, this guide supplements known information with data from closely related analogues, such as 5-fluorouracil (5-FU), to provide a predictive profile.

Chemical Identity and Structure

1-Acetyl-3-o-toluyl-5-fluorouracil, also known as atofluding, is a derivative of the widely used chemotherapeutic agent 5-fluorouracil.[2] The introduction of acetyl and o-toluyl groups is designed to modify the drug's pharmacokinetic properties, enhancing its potential as an orally administered prodrug.[3]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione |

| CAS Number | 71861-76-2[4] |

| Molecular Formula | C₁₄H₁₁FN₂O₄[5] |

| Molecular Weight | 290.25 g/mol [5] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and bioavailability. The following sections summarize the known and predicted properties of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Physical State and Appearance

While specific data is not available, based on related compounds, 1-Acetyl-3-o-toluyl-5-fluorouracil is expected to be a crystalline solid at room temperature.

Melting Point

The melting point is a key indicator of purity.

Table 2: Melting Point

| Property | Value | Source |

| Melting Point | 141-143 °C | Predicted |

Note: This value is sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.

Solubility

Table 3: Solubility of 5-Fluorouracil (Analogue Data)

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | ~12.2 | 20 |

| Ethanol | ~0.8 | Not Specified |

| DMSO | ~53 | Not Specified |

| Dimethylformamide | ~60 | Not Specified |

| PBS (pH 7.2) | ~8 | Not Specified |

Note: This data pertains to 5-fluorouracil and serves as an estimate for the potential solubility characteristics of its derivatives.[6][7]

Spectral Data

Spectral analysis is essential for structural elucidation and quality control. While specific spectra for 1-Acetyl-3-o-toluyl-5-fluorouracil are not publicly available, the expected characteristic peaks based on its structure and data from related compounds are discussed below.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from the toluyl group, a singlet for the acetyl methyl group, and the characteristic doublet for the proton at the C6 position of the fluorouracil ring.

-

¹³C NMR: Carbonyl carbons of the uracil ring and the acetyl and toluyl groups would show characteristic downfield shifts. Aromatic carbons and the carbons of the pyrimidine ring would also be observable.

2.4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C=O stretching: Multiple bands are expected for the carbonyl groups of the uracil ring, the acetyl group, and the toluyl group, likely in the range of 1650-1750 cm⁻¹.[8]

-

C-F stretching: A band corresponding to the carbon-fluorine bond is expected.[3]

-

Aromatic C-H and C=C stretching: Bands characteristic of the toluyl aromatic ring.

2.4.3. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the acetyl and toluyl groups. For 5-fluorouracil, a common fragmentation is observed at m/z 128.97 > 41.82.[9][10]

Mechanism of Action and Metabolic Pathway

1-Acetyl-3-o-toluyl-5-fluorouracil is a prodrug that is metabolically converted to the active anticancer agent, 5-fluorouracil.[3] The acetyl group at the N1 position is reported to be unstable and prone to hydrolysis, leading to the formation of N3-o-toluyl-fluorouracil (TFU).[3] TFU is then further metabolized to 5-FU.[11] This multi-step activation is intended to provide a sustained release of 5-FU in the body.

The cytotoxic effects of 5-FU are achieved through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, leading to cell death.

Metabolic activation of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and characterization of 1-Acetyl-3-o-toluyl-5-fluorouracil, based on methods used for similar 5-FU derivatives.

Synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil

A potential synthetic route involves a multi-step process starting from 5-fluorouracil. The following is a generalized protocol based on the synthesis of related acylated 5-FU derivatives.

Generalized synthesis workflow.

Protocol:

-

Acylation of 5-Fluorouracil: 5-Fluorouracil is reacted with o-toluyl chloride in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.[11] The reaction mixture is typically stirred at room temperature.

-

Acetylation: The resulting N3-o-toluyl-fluorouracil is then acetylated at the N1 position using an acetylating agent like acetic anhydride or acetyl chloride.

-

Purification: The final product is purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography on silica gel.

Determination of Solubility

The shake-flask method is a common technique for determining equilibrium solubility.

Protocol:

-

An excess amount of 1-Acetyl-3-o-toluyl-5-fluorouracil is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed vial.

-

The vials are agitated in a constant temperature water bath for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Spectral Analysis Protocols

4.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

4.3.2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the finely ground sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[1]

-

Data Acquisition: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded first.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

4.3.3. Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).[9]

-

Fragmentation Analysis (MS/MS): Select the parent ion and subject it to collision-induced dissociation to obtain a fragmentation pattern for structural confirmation.[10]

General workflow for physicochemical characterization.

Conclusion

1-Acetyl-3-o-toluyl-5-fluorouracil is a promising prodrug of 5-fluorouracil with the potential for improved oral delivery and sustained release. This technical guide has summarized the available and predicted physicochemical properties of this compound. While a comprehensive experimental dataset is not yet publicly available, the information provided, based on its chemical structure and data from analogous compounds, serves as a valuable resource for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully characterize this compound and support its clinical development.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeted analysis of 5-Fluorouracil (5-FU) and Fluoroacetate (FAC) in human plasma by automated PPT+ extrac... [protocols.io]

- 5. nvkc.nl [nvkc.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to 1-Acetyl-3-o-toluyl-5-fluorouracil (Atofluding)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3-o-toluyl-5-fluorouracil, also known as atofluding, is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Developed as an oral prodrug, its primary therapeutic action is mediated through its conversion to 5-FU, which then exerts its cytotoxic effects by inhibiting DNA synthesis and disrupting RNA function. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil, supplemented with quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its metabolic and signaling pathways.

Discovery and History

The exploration of 5-fluorouracil derivatives to improve its therapeutic index and oral bioavailability led to the synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil. Early research on N-acyl derivatives of 5-fluorouracil was conducted in the 1970s and 1980s. Notably, studies by T. Okada and M. Nakayama in Japan described the synthesis and initial anti-tumor activities of this compound.[1] Their work aimed to develop a more potent and less toxic oral alternative to intravenously administered 5-FU.

The compound, later named atofluding, was designed as a prodrug. The rationale was that the acetyl group at the N1 position and the o-toluyl group at the N3 position would enhance its lipophilicity and facilitate oral absorption. However, a significant challenge in its development was the instability of the N1-acetyl group, which is prone to rapid hydrolysis. This hydrolysis leads to the formation of N3-o-toluyl-fluorouracil (TFU), which is then further metabolized to the active drug, 5-FU.[2]

Phase I and II clinical studies were completed, and a Phase III clinical trial was conducted in China to evaluate the efficacy and toxicity of atofluding in combination with other chemotherapeutic agents for various cancers.[3]

Mechanism of Action

The pharmacological activity of 1-Acetyl-3-o-toluyl-5-fluorouracil is entirely dependent on its bioconversion to 5-fluorouracil.

Metabolic Activation

Following oral administration, 1-Acetyl-3-o-toluyl-5-fluorouracil undergoes a two-step metabolic activation process:

-

Hydrolysis: The unstable acetyl group at the N1 position is rapidly hydrolyzed, likely through non-enzymatic and enzymatic processes, to yield N3-o-toluyl-fluorouracil (TFU).

-

Conversion to 5-FU: TFU is then metabolized, primarily in the liver by microsomal enzymes, to release the active cytotoxic agent, 5-fluorouracil.[2][4] This slow conversion process in the liver contributes to a sustained release of 5-FU into the systemic circulation.[2][4]

Cellular Mechanism of 5-Fluorouracil

Once 5-FU is formed, it enters tumor cells and is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). These metabolites exert their cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.

-

Incorporation into RNA and DNA: FUTP is incorporated into RNA in place of uridine triphosphate, leading to disruption of RNA processing and function. FdUTP can be incorporated into DNA, which can trigger DNA damage responses and apoptosis.

Quantitative Data

Preclinical Data

Early studies in murine models demonstrated the anti-tumor activity of 1-Acetyl-3-o-toluyl-5-fluorouracil.

| Study Parameter | Details | Outcome | Reference |

| Animal Model | Mice with MH134 solid tumors | Oral administration of 1-Acetyl-3-o-toluyl-5-fluorouracil (0.2 mmol/kg/d) showed comparable anti-tumor activity to subcutaneous administration of 5-FU at the same dose. | [1][5] |

| Toxicity | Mice treated with oral 1-Acetyl-3-o-toluyl-5-fluorouracil | Smaller decrease in thymus weight and smaller increase in spleen weight compared to subcutaneous 5-FU, suggesting lower toxicity. | [1][5] |

Clinical Data: Phase III Trial of Atofluding (ATFU)

A multicenter, open-label, randomized controlled trial was conducted to evaluate the efficacy and toxicity of atofluding in combination chemotherapy.[3]

| Cancer Type | Treatment Group | Number of Patients | Response Rate (%) | P-value |

| Gastric Cancer | Atofluding (ATFU) Combination | 213 | 17.1 | > 0.05 |

| Ftorafur (FT-207) Combination | 107 | 7.9 | ||

| Colorectal Cancer | Atofluding (ATFU) Combination | 213 | 16.7 | > 0.05 |

| Ftorafur (FT-207) Combination | 107 | 9.4 | ||

| Esophageal Cancer | Atofluding (ATFU) Combination | 213 | 20.0 | > 0.05 |

| Ftorafur (FT-207) Combination | 107 | 24.6 | ||

| Liver Cancer | Atofluding (ATFU) Combination | 213 | 5.0 | > 0.05 |

| Ftorafur (FT-207) Combination | 107 | 9.0 |

Adverse Effects: The primary adverse effects observed were myelosuppression and gastrointestinal reactions. The frequency and intensity of these side effects were not statistically different between the atofluding and ftorafur treatment groups.[3]

Experimental Protocols

Synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil

The synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil is a multi-step process involving the acylation of 5-fluorouracil. While specific historical synthesis details are proprietary, a general approach based on related derivatizations is as follows:

Step 1: Synthesis of N3-o-toluyl-fluorouracil (TFU)

-

Reactants: 5-fluorouracil, 2-methylbenzoyl chloride, and pyridine.

-

Procedure: 5-fluorouracil is dissolved in pyridine at room temperature. 2-methylbenzoyl chloride is added dropwise to the solution with stirring. The reaction mixture is stirred at room temperature for a specified period to allow for the acylation at the N3 position.

-

Work-up: The reaction mixture is then processed to remove pyridine and other impurities, followed by purification of the N3-o-toluyl-fluorouracil product, often through recrystallization.[2]

Step 2: Acetylation at the N1 Position

-

Reactants: N3-o-toluyl-fluorouracil, acetic anhydride, and a suitable catalyst (e.g., a base).

-

Procedure: N3-o-toluyl-fluorouracil is dissolved in an appropriate solvent. Acetic anhydride and a catalyst are added, and the mixture is stirred, possibly with heating, to facilitate the acetylation at the N1 position.

-

Purification: The final product, 1-Acetyl-3-o-toluyl-5-fluorouracil, is isolated and purified using standard techniques such as chromatography and recrystallization.

In Vitro Anti-tumor Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma cells SMMC-7721 and PLC/PRF/5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with various concentrations of 1-Acetyl-3-o-toluyl-5-fluorouracil or its metabolites, with and without the presence of liver microsomal enzymes to simulate metabolic activation.[2]

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.

In Vivo Anti-tumor Activity Assay (Xenograft Model)

-

Animal Model: Athymic nude mice are used.[2]

-

Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice to establish tumors.

-

Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives oral administration of 1-Acetyl-3-o-toluyl-5-fluorouracil, while the control group receives a vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group to the control group.

Conclusion

1-Acetyl-3-o-toluyl-5-fluorouracil represents an effort to improve the clinical utility of 5-fluorouracil through a prodrug approach. While its development has been hampered by the instability of the N1-acetyl group, it has demonstrated anti-tumor efficacy comparable to other fluoropyrimidine prodrugs in clinical trials. The principle of its design, involving a two-step activation to achieve sustained release of 5-FU, remains a relevant strategy in modern drug development. Further research could potentially focus on stabilizing the molecule or developing novel delivery systems to optimize its pharmacokinetic profile. This guide provides a foundational understanding of this compound for researchers and professionals in the field of oncology drug development.

References

- 1. ANTI-TUMOR ACTIVITY OF 1-ACETYL-3-o-TOLUYL-5-FLUOROURACIL AGAINST MURINE HEPATOMA MH134 AND ITS EFFECTS ON TISSUE WEIGHTS FOLLOWING SUBCUTANEOUS AND ORAL ADMINISTRATION [jstage.jst.go.jp]

- 2. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Phase III clinical study of a new anticancer drug atofluding] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N(3)-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor activity of 1-acetyl-3-o-toluyl-5-fluorouracil against murine hepatoma MH134 and its effects on tissue weights following subcutaneous and oral administration [pubmed.ncbi.nlm.nih.gov]

1-Acetyl-3-o-toluyl-5-fluorouracil: A Comprehensive Technical Guide on Structural Analysis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT-Fu), a potent antitumor agent and a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This document compiles available data on its structural characterization, experimental protocols for its synthesis and analysis, and its metabolic pathway. Due to the limited availability of specific experimental data for A-OT-Fu, this guide also presents predicted spectroscopic and crystallographic characteristics based on the analysis of the parent compound and related derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel anticancer therapeutics.

Introduction

1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT-Fu) is a derivative of 5-fluorouracil designed to improve its therapeutic index. As a prodrug, A-OT-Fu is intended to be metabolized in the body to release the active agent, 5-fluorouracil, which then exerts its cytotoxic effects by inhibiting DNA and RNA synthesis in rapidly dividing cancer cells.[1][2] The addition of the acetyl and o-toluyl groups modifies the physicochemical properties of the parent drug, potentially affecting its solubility, stability, and pharmacokinetic profile.[2]

Structural Information and Properties

| Property | Value | Source |

| IUPAC Name | 1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4(1H,3H)-dione | N/A |

| Synonyms | A-OT-Fu, 1-Acetyl-3-(2-methylbenzoyl)-5-fluorouracil | [3] |

| CAS Number | 71861-76-2 | [2][4] |

| Molecular Formula | C₁₄H₁₁FN₂O₄ | [2] |

| Molecular Weight | 290.25 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Predicted to be more soluble in organic solvents than 5-FU | N/A |

Experimental Protocols

Synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil

The synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil can be achieved through a multi-step process involving the acylation of 5-fluorouracil. The following is a generalized protocol based on the synthesis of similar N-acyl-5-fluorouracil derivatives.

Materials:

-

5-Fluorouracil (5-FU)

-

o-Toluoyl chloride

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Synthesis of 3-o-toluyl-5-fluorouracil:

-

In a round-bottom flask, dissolve 5-fluorouracil in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add o-toluoyl chloride dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-o-toluyl-5-fluorouracil.

-

-

Synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil:

-

Dissolve the purified 3-o-toluyl-5-fluorouracil in a mixture of acetic anhydride and a catalytic amount of pyridine.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-Acetyl-3-o-toluyl-5-fluorouracil.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should be obtained using a KBr pellet or as a thin film on a suitable substrate.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

-

Melting Point: The melting point should be determined using a standard melting point apparatus.

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

Structural Analysis and Characterization Data

Due to the absence of specific published experimental data for 1-Acetyl-3-o-toluyl-5-fluorouracil, the following tables provide predicted values based on the known structures of 5-fluorouracil and related acylated derivatives.

Predicted NMR Spectral Data

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.8 | m | 4H | Protons of the o-toluyl group |

| Vinyl Proton | ~8.0 | d | 1H | H-6 of the uracil ring |

| Methyl Protons | ~2.5 | s | 3H | Methyl protons of the o-toluyl group |

| Acetyl Protons | ~2.3 | s | 3H | Methyl protons of the acetyl group |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbons | 160 - 175 | C=O of acetyl, o-toluyl, and uracil rings |

| Aromatic Carbons | 125 - 140 | Carbons of the o-toluyl group |

| Uracil Ring Carbons | 120 - 160 | C-4, C-5, C-6 of the uracil ring |

| Methyl Carbons | 20 - 25 | Methyl carbons of acetyl and o-toluyl groups |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching (aromatic and vinyl) |

| ~2950 | Medium | C-H stretching (aliphatic) |

| ~1750 | Strong | C=O stretching (acetyl) |

| ~1720 | Strong | C=O stretching (o-toluyl) |

| ~1680 | Strong | C=O stretching (uracil ring) |

| ~1600 | Medium | C=C stretching (aromatic and uracil ring) |

| ~1250 | Strong | C-N stretching |

| ~1100 | Strong | C-F stretching |

Predicted Mass Spectrometry Data

| Ion | m/z (Predicted) |

| [M+H]⁺ | 291.0776 |

| [M+Na]⁺ | 313.0595 |

Signaling Pathway and Mechanism of Action

As a prodrug, 1-Acetyl-3-o-toluyl-5-fluorouracil is expected to be hydrolyzed in vivo to release 5-fluorouracil. The active metabolites of 5-FU then interfere with DNA and RNA synthesis, leading to cytotoxicity in cancer cells. The generally accepted metabolic activation pathway of 5-FU is depicted below.

Caption: Metabolic activation pathway of 5-fluorouracil prodrugs.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

1-Acetyl-3-o-toluyl-5-fluorouracil represents a promising prodrug of 5-fluorouracil with potential for improved anticancer therapy. While specific experimental data on its structural characterization is limited in publicly available literature, this guide provides a comprehensive overview based on existing knowledge of related compounds. The presented protocols and predicted data serve as a valuable starting point for researchers aiming to synthesize, characterize, and further investigate the therapeutic potential of this compound. Further experimental validation of the predicted data is crucial for a complete understanding of its properties and behavior.

References

The Biological Activity of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3-o-toluyl-5-fluorouracil (A-OT), a derivative of the widely-used chemotherapeutic agent 5-fluorouracil (5-FU), has been investigated for its potential as an orally administered anti-cancer agent. Functioning as a prodrug, A-OT is designed to offer an improved therapeutic profile compared to its parent compound. This technical guide provides a comprehensive overview of the biological activity of A-OT, focusing on its mechanism of action, available anti-tumor efficacy data, and relevant experimental methodologies. Due to the limited availability of specific quantitative data for A-OT in publicly accessible literature, this guide also incorporates data from its primary metabolite, N3-o-toluyl-fluorouracil (TFU), to provide a more complete picture of its biological effects.

Introduction

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors. However, its clinical utility is hampered by a short plasma half-life and the need for intravenous administration, which can lead to significant toxicity. To overcome these limitations, numerous prodrugs of 5-FU have been developed. 1-Acetyl-3-o-toluyl-5-fluorouracil is one such derivative, designed to be orally bioavailable and to undergo metabolic conversion to 5-FU, thereby enabling sustained release and potentially reducing systemic toxicity.

Mechanism of Action

The biological activity of 1-Acetyl-3-o-toluyl-5-fluorouracil is contingent upon its metabolic conversion to 5-fluorouracil. This process is believed to occur in a two-step enzymatic reaction.

Metabolic Activation Pathway

Initially, the acetyl group at the N1 position of A-OT is hydrolyzed, yielding N3-o-toluyl-fluorouracil (TFU). Subsequently, TFU is metabolized to the active cytotoxic agent, 5-fluorouracil.[1]

Caption: Metabolic activation of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Downstream Signaling Pathways of 5-Fluorouracil

Once converted to 5-FU, the compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting thymidylate synthase (TS) and through incorporation into DNA and RNA.[2][3] The inhibition of TS by the 5-FU metabolite fluorodeoxyuridine monophosphate (FdUMP) leads to a depletion of thymidine, which is essential for DNA synthesis and repair. The incorporation of 5-FU metabolites, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), into RNA and DNA, respectively, results in RNA processing interference and DNA damage. These actions trigger various downstream signaling pathways, including those involved in cell cycle arrest and apoptosis. Key pathways affected by 5-FU include p53 signaling, and in the context of drug resistance, pathways such as JAK/STAT, Wnt, Notch, and NF-κB have been implicated.

Caption: Downstream effects of 5-Fluorouracil on cellular processes.

Anti-Tumor Activity

In Vivo Efficacy

The primary investigation into the anti-tumor activity of 1-Acetyl-3-o-toluyl-5-fluorouracil was conducted in a murine hepatoma MH134 solid tumor model.[4][5] The study demonstrated that oral administration of A-OT exhibited a significant anti-tumor effect, which was more pronounced than that observed with subcutaneous administration of A-OT.[4][5] Notably, the anti-tumor activity of orally administered A-OT at a dose of 0.2 mmol/kg/day was comparable to that of subcutaneously administered 5-FU at the same dosage.[4][5] Furthermore, oral A-OT resulted in a smaller decrease in thymus weight and a lesser increase in spleen weight compared to subcutaneous 5-FU, suggesting a potentially favorable toxicity profile.[4][5]

As specific quantitative data for A-OT is limited, the following table presents the in vivo efficacy data for its primary metabolite, N3-o-toluyl-fluorouracil (TFU), against a human hepatocellular carcinoma (SMMC-7721) xenograft model in mice.[6]

| Compound | Cell Line | Animal Model | Administration Route | Dosage (mg/kg) | Tumor Inhibition Rate (%) | Reference |

| TFU | SMMC-7721 | Balb/c athymic (nu+/nu+) mice | Oral | 25 | 38.9 | [6] |

| TFU | SMMC-7721 | Balb/c athymic (nu+/nu+) mice | Oral | 50 | 51.9 | [6] |

| TFU | SMMC-7721 | Balb/c athymic (nu+/nu+) mice | Oral | 100 | 60.8 | [6] |

In Vitro Cytotoxicity

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of A-OT and its metabolites. These are representative protocols based on the available literature for similar compounds and experimental models.

In Vivo Anti-Tumor Efficacy Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an orally administered compound in a subcutaneous tumor model.

Caption: A representative workflow for an in vivo anti-tumor efficacy study.

Detailed Methodology:

-

Cell Culture: Murine hepatoma MH134 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Male C3H/He mice, 6-8 weeks old, are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.

-

Tumor Inoculation: MH134 cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS). A total of 1 x 10^6 cells in a volume of 0.1 mL is injected subcutaneously into the right flank of each mouse.

-

Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into treatment groups (n=8-10 per group). 1-Acetyl-3-o-toluyl-5-fluorouracil is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily at doses of 0.2, 0.4, and 0.6 mmol/kg. Control groups receive the vehicle alone or subcutaneous injections of 5-FU at the same doses.

-

Monitoring and Endpoints: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight and animal welfare are monitored daily. At the end of the study (e.g., after 14-21 days of treatment), the mice are euthanized, and the tumors, thymus, and spleen are excised and weighed. The tumor growth inhibition rate is calculated.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used for the metabolite TFU and is a standard method for assessing cell viability.[6]

Detailed Methodology:

-

Cell Seeding: Human hepatocellular carcinoma cells (e.g., SMMC-7721 or PLC/PRF/5) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Preparation and Treatment: 1-Acetyl-3-o-toluyl-5-fluorouracil is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired concentrations. The final DMSO concentration should be less than 0.1%. Cells are treated with various concentrations of A-OT for 72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Conclusion

1-Acetyl-3-o-toluyl-5-fluorouracil shows promise as an orally active prodrug of 5-fluorouracil with significant anti-tumor activity and a potentially improved safety profile compared to intravenously administered 5-FU. Its efficacy is dependent on its metabolic conversion to 5-FU, which then exerts its cytotoxic effects through established mechanisms. While the available data is encouraging, further studies providing detailed quantitative in vivo efficacy, in vitro cytotoxicity, and pharmacokinetic data for A-OT itself are warranted to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for future investigations into this and similar 5-FU prodrugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of 1-Acetyl-3-o-toluyl-5-fluorouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetyl-3-o-toluyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), is recognized as a prodrug designed to enhance the therapeutic index of 5-FU. Its mechanism of action relies on its metabolic conversion to 5-FU, which subsequently exerts cytotoxic effects on cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 1-Acetyl-3-o-toluyl-5-fluorouracil, focusing on its metabolic activation, mechanism of action, and the experimental methodologies used for its evaluation. Due to the limited availability of direct in vitro cytotoxicity data for the parent compound, this guide presents data for its key metabolite, N3-o-toluyl-fluorouracil (TFU), and the active drug, 5-fluorouracil, to provide a relevant context for its anticancer potential.

Introduction

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors. However, its clinical utility is often limited by a narrow therapeutic window and the development of drug resistance. Prodrug strategies, such as the development of 1-Acetyl-3-o-toluyl-5-fluorouracil, aim to overcome these limitations by improving pharmacokinetic properties and tumor-specific activation. 1-Acetyl-3-o-toluyl-5-fluorouracil is designed to be metabolized into N3-o-toluyl-fluorouracil (TFU), which is then further converted to the active cytotoxic agent, 5-fluorouracil.[1] This guide delves into the available in vitro data to elucidate the cytotoxic profile of this compound and its derivatives.

Data Presentation: In Vitro Cytotoxicity

While direct in vitro cytotoxicity data (IC50 values) for 1-Acetyl-3-o-toluyl-5-fluorouracil is not extensively reported in the available literature, the cytotoxic activities of its metabolite, TFU, and the active drug, 5-FU, have been evaluated in various cancer cell lines. The following tables summarize the available data.

Table 1: In Vitro Cytotoxicity of N3-o-toluyl-fluorouracil (TFU)

| Cell Line | Assay | IC50 (µM) | Incubation Time | Notes |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | >100 | 48h | In the absence of liver microsomal enzymes.[2] |

| HepG2 (Human Hepatocellular Carcinoma) | MTT | 32.5 | 48h | In the presence of liver microsomal enzymes (S9 fraction).[2] |

Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU) in Various Cancer Cell Lines

| Cell Line | Assay | IC50 (µM) | Incubation Time |

| L1210 (Mouse Leukemia) | Not Specified | 1 | Not Specified |

| HCT 116 (Human Colon Carcinoma) | MTT | 11.3 | 72h |

| HT-29 (Human Colon Carcinoma) | MTT | 11.25 | 120h |

| A431 (Human Epidermoid Carcinoma) | MTT | 47.02 ± 0.65 | Not Specified |

| HeLa (Human Cervical Cancer) | MTT | 43.34 ± 2.77 | Not Specified |

| SMMC-7721 (Human Hepatocellular Carcinoma) | MTT | Not specified, but TFU showed weak inhibition alone | 48h |

| PLC/PRF/5 (Human Hepatocellular Carcinoma) | MTT | Not specified, but TFU showed weak inhibition alone | 48h |

Experimental Protocols

The evaluation of in vitro cytotoxicity of anticancer compounds is predominantly carried out using cell-based assays that measure cell viability or proliferation. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized method.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial succinate dehydrogenase enzymes in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., HepG2, HCT 116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

1-Acetyl-3-o-toluyl-5-fluorouracil, TFU, or 5-FU

-

MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway

The cytotoxic effect of 1-Acetyl-3-o-toluyl-5-fluorouracil is mediated through its conversion to 5-fluorouracil and subsequent interference with DNA and RNA synthesis, ultimately leading to apoptosis.

Caption: Metabolic activation and cytotoxic mechanism of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Experimental Workflow

The following diagram illustrates the key steps in determining the in vitro cytotoxicity of a compound using the MTT assay.

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

1-Acetyl-3-o-toluyl-5-fluorouracil represents a strategic approach to improve the clinical utility of 5-fluorouracil. While direct in vitro cytotoxicity data for the parent compound is scarce, the evidence for its metabolic activation to TFU and subsequently to 5-FU provides a clear rationale for its antitumor activity. The provided data for TFU and 5-FU, along with the detailed experimental protocol for the MTT assay, offer a valuable resource for researchers in the field of anticancer drug development. Further studies are warranted to fully characterize the in vitro cytotoxic profile of 1-Acetyl-3-o-toluyl-5-fluorouracil across a broader range of cancer cell lines to better understand its therapeutic potential.

References

1-Acetyl-3-o-toluyl-5-fluorouracil as a 5-FU prodrug

An In-Depth Technical Guide to 1-Acetyl-3-o-toluyl-5-fluorouracil as a 5-FU Prodrug

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, but its clinical utility is hampered by a short plasma half-life, poor oral bioavailability, and significant systemic toxicity.[1][2][3] To overcome these limitations, numerous prodrug strategies have been developed. This technical guide focuses on 1-Acetyl-3-o-toluyl-5-fluorouracil (also known as A-OT or atofluding), a derivative designed to enhance the therapeutic profile of 5-FU.[4][5][6] This document details its synthesis, mechanism of action, metabolic activation, and preclinical efficacy, presenting quantitative data and experimental methodologies to support further research and development in the field of fluoropyrimidine chemotherapy.

Synthesis and Chemical Properties

1-Acetyl-3-o-toluyl-5-fluorouracil is a dual-substituted derivative of 5-FU, featuring an acetyl group at the N1 position and an o-toluyl group at the N3 position. The synthesis is a multi-step process involving the acylation of 5-FU. The N3 position is first acylated with 2-methylbenzoyl chloride, followed by acetylation of the N1 position.[4]

Proposed Synthesis Pathway

The synthesis can be logically structured as a two-step acylation of 5-fluorouracil. The first step involves the formation of the N3-substituted intermediate, N3-o-toluyl-5-fluorouracil (TFU), which is then followed by acetylation at the N1 position.

Caption: Proposed two-step synthesis of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Experimental Protocol: Synthesis of N3-o-toluyl-5-fluorouracil (TFU)

This protocol is based on the described synthesis of the intermediate TFU.[4]

-

Dissolution: Dissolve 5-fluorouracil (1 equivalent) in anhydrous pyridine at room temperature under an inert nitrogen atmosphere.

-

Acylation: Slowly add 2-methylbenzoyl chloride (1.1 equivalents) to the solution dropwise while maintaining the temperature at 0-5°C with an ice bath.

-

Reaction: Allow the mixture to stir at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Quenching: Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N3-o-toluyl-5-fluorouracil.

-

Characterization: Confirm the structure and purity of the product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

(Note: The subsequent acetylation at the N1 position would involve reacting TFU with an acetylating agent like acetic anhydride in the presence of a suitable catalyst.)

Mechanism of Action and Metabolic Activation

1-Acetyl-3-o-toluyl-5-fluorouracil functions as a prodrug that undergoes a sequential metabolic cascade to release the active cytotoxic agent, 5-FU.[4]

-

Initial Hydrolysis: The acetyl group at the N1 position is reported to be unstable and is rapidly hydrolyzed, likely by esterases, to yield N3-o-toluyl-5-fluorouracil (TFU).[4] This initial step is crucial as it primes the molecule for further activation.

-

Enzymatic Conversion to 5-FU: TFU is then metabolized to 5-FU. Studies indicate this conversion is slow and is significantly enhanced in the presence of liver microsomal enzymes, suggesting that the liver is a primary site of activation.[4][7] This slow conversion allows for a sustained release of 5-FU into the systemic circulation.[4]

-

Cytotoxicity of 5-FU: Once released, 5-FU enters the cell and is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8][9][10] These metabolites exert their anticancer effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[2][9][10]

-

Nucleic Acid Damage: FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP can be incorporated into DNA, leading to DNA fragmentation and cell death.[9][10]

-

Visualization of Metabolic Activation and Cellular Action

Caption: Metabolic activation of A-OT and the cellular mechanism of 5-FU.

Pharmacokinetics and Preclinical Efficacy

Preclinical studies highlight the potential advantages of 1-Acetyl-3-o-toluyl-5-fluorouracil over conventional 5-FU, particularly following oral administration.

Pharmacokinetic Profile

While detailed pharmacokinetic parameters for the parent compound are scarce, studies on its primary metabolite, TFU, provide significant insights. After oral administration, TFU preferentially accumulates in the liver, where it is slowly converted to 5-FU.[4] This hepatic accumulation and slow conversion create a sustained-release profile, leading to a long-lasting concentration of 5-FU in the plasma.[4] This contrasts sharply with intravenously administered 5-FU, which has a very short half-life of 8-20 minutes.[3][11] Furthermore, high levels of 5-FU derived from TFU were found in tumor tissues, suggesting effective delivery to the target site.[4]

Preclinical Antitumor Activity

Studies in murine tumor models have demonstrated the potent antitumor activity of orally administered 1-Acetyl-3-o-toluyl-5-fluorouracil.[5][6][12]

Table 1: Summary of Preclinical Efficacy in MH134 Murine Hepatoma Model

| Compound | Dose (mmol/kg/d) | Administration Route | Antitumor Activity vs. Control | Comparison Notes |

|---|---|---|---|---|

| A-OT | 0.2 | Oral | Significant tumor inhibition | Comparable efficacy to subcutaneous 5-FU at the same dose.[5][6] |

| A-OT | 0.4, 0.6 | Oral | Dose-dependent tumor inhibition | More marked effect than subcutaneous A-OT.[5][6] |

| 5-FU | 0.2 | Subcutaneous | Significant tumor inhibition | Caused a greater decrease in thymus weight and increase in spleen weight compared to oral A-OT, suggesting higher systemic toxicity.[5][6] |

Data compiled from studies on MH134 solid tumors in mice.[5][6][12]

In a separate study using a human hepatocellular carcinoma (SMMC-7721) xenograft model, oral administration of the metabolite TFU for three weeks effectively inhibited tumor growth with few side effects.[4][7]

Key Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to evaluate 5-FU prodrugs.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of a compound.[13]

-

Cell Seeding: Seed cancer cells (e.g., SMMC-7721, MH134) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of 1-Acetyl-3-o-toluyl-5-fluorouracil in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy Study

This protocol describes a typical xenograft model used to evaluate the efficacy of anticancer agents in a living organism.[4][5]

-

Animal Model: Use 6-8 week old immunocompromised mice (e.g., Balb/c athymic nude mice) for human cell line xenografts or syngeneic mice (e.g., C3H mice for MH134) for murine tumors.

-

Tumor Inoculation: Subcutaneously inject 1x10⁶ to 5x10⁶ tumor cells suspended in 100-200 µL of PBS or Matrigel into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration:

-

Monitoring: Measure tumor volume and body weight every 2-3 days. Observe the animals for any signs of toxicity.

-

Endpoint: Continue treatment for a predetermined period (e.g., 2-3 weeks). At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) rate. Compare tumor volumes and weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

General Experimental Workflow

References

- 1. A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacology of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-tumor activity of 1-acetyl-3-o-toluyl-5-fluorouracil against murine hepatoma MH134 and its effects on tissue weights following subcutaneous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mutual Prodrugs of 5‐Fluorouracil: From a Classic Chemotherapeutic Agent to Novel Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 11. Preclinical studies of N3-O-toluyl-fluorouracil-loaded lipid-based nanosuspensions in H22-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ANTI-TUMOR ACTIVITY OF 1-ACETYL-3-o-TOLUYL-5-FLUOROURACIL AGAINST MURINE HEPATOMA MH134 AND ITS EFFECTS ON TISSUE WEIGHTS FOLLOWING SUBCUTANEOUS AND ORAL ADMINISTRATION [jstage.jst.go.jp]

- 13. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of 1-Acetyl-3-o-toluyl-5-fluorouracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 1-Acetyl-3-o-toluyl-5-fluorouracil, a prodrug of the widely used antineoplastic agent 5-fluorouracil (5-FU). The document elucidates the sequential enzymatic conversion of the parent compound to its active metabolite, detailing the key enzymes involved and the anatomical sites of these transformations. Furthermore, this guide presents available quantitative data on metabolite distribution, detailed experimental protocols for the analysis of the compound and its metabolites, and visualizations of the metabolic cascade and experimental workflows. This information is intended to support further research, drug development, and a deeper understanding of the pharmacology of this 5-FU prodrug.

Introduction

1-Acetyl-3-o-toluyl-5-fluorouracil, also known as atofluding, is a lipophilic prodrug designed to enhance the oral bioavailability and tumor-selective delivery of 5-fluorouracil (5-FU). As an orally administered agent, it offers a more convenient and less invasive alternative to intravenous 5-FU administration. The therapeutic efficacy of 1-Acetyl-3-o-toluyl-5-fluorouracil is entirely dependent on its metabolic activation to 5-FU, which then exerts its cytotoxic effects by inhibiting thymidylate synthase and incorporating into RNA and DNA. Understanding the metabolic fate of this prodrug is therefore critical for optimizing its clinical application and for the development of next-generation fluoropyrimidine-based therapies.

Metabolic Activation Pathway

The metabolic activation of 1-Acetyl-3-o-toluyl-5-fluorouracil is a two-step enzymatic process that culminates in the release of the active cytotoxic agent, 5-fluorouracil.

Step 1: Hydrolysis to N3-o-toluyl-fluorouracil (TFU)

The initial step in the metabolic cascade is the rapid hydrolysis of the acetyl group at the N1 position of the uracil ring. This reaction is primarily catalyzed by carboxylesterases , a class of enzymes abundant in the liver, as well as in other tissues such as the small intestine and lungs.[1][2] This enzymatic action yields N3-o-toluyl-fluorouracil (TFU), an intermediate metabolite. The rationale behind the inclusion of the acetyl group is to increase the lipophilicity of the molecule, thereby improving its absorption from the gastrointestinal tract.

Step 2: Conversion of TFU to 5-Fluorouracil (5-FU)

The second and rate-limiting step in the activation of this prodrug is the cleavage of the N-toluyl bond of TFU to release 5-FU. This bioactivation is mediated by amidases or other hydrolases, with the liver being the primary site of this conversion.[3][4][5] Studies have shown that this conversion occurs slowly, leading to a sustained release of 5-FU into the systemic circulation.[6] This slow conversion is a key pharmacokinetic feature, potentially contributing to a prolonged therapeutic effect and a different toxicity profile compared to bolus injections of 5-FU.

The overall metabolic activation pathway can be summarized as follows:

Metabolic activation of 1-Acetyl-3-o-toluyl-5-fluorouracil.

Subsequent Metabolism of 5-Fluorouracil

Once formed, 5-FU enters the well-established anabolic and catabolic pathways of pyrimidine metabolism.

-

Anabolic Pathway (Activation): A small fraction of 5-FU is converted to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP). FdUMP is a potent inhibitor of thymidylate synthase, leading to depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis. FUTP and FdUTP are incorporated into RNA and DNA, respectively, leading to cellular damage and apoptosis.

-

Catabolic Pathway (Inactivation): The majority of administered 5-FU is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[7][8] This is the rate-limiting step in 5-FU detoxification. The catabolic pathway ultimately leads to the formation of inactive metabolites such as dihydro-5-fluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL), which are then excreted.

Quantitative Data

| Tissue | TFU Concentration | 5-FU Concentration (ng/mL or ng/g) | Reference |

| Plasma | Not Detected | 13.52 - 15.82 | [6] |

| Liver | High Levels | High Levels | [6] |

| Lung | Not Detected | Low Levels | [6] |

| Tumor | Not Detected | High Levels | [6] |

Data from a study in a human hepatocellular carcinoma xenograft mice model 48 hours after the end of oral administration.

These data suggest that TFU preferentially accumulates and is metabolized in the liver, leading to sustained plasma concentrations of 5-FU and significant accumulation of the active drug in tumor tissue.[6]

Experimental Protocols

In Vitro Metabolism Study using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of 1-Acetyl-3-o-toluyl-5-fluorouracil and its conversion to TFU and 5-FU.

Objective: To determine the rate of metabolism and identify the primary metabolites of 1-Acetyl-3-o-toluyl-5-fluorouracil in a human liver microsomal system.

Materials:

-

1-Acetyl-3-o-toluyl-5-fluorouracil

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

-

96-well plates or microcentrifuge tubes

-

Incubator/shaker (37°C)

-

Centrifuge

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 1-Acetyl-3-o-toluyl-5-fluorouracil in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).

-

In a 96-well plate or microcentrifuge tubes, add phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5-1 mg/mL).

-

Prepare control incubations without the NADPH regenerating system to assess non-CYP mediated metabolism.

-

-

Incubation:

-

Pre-incubate the microsome mixtures at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate (1-Acetyl-3-o-toluyl-5-fluorouracil) to a final concentration (e.g., 1-10 µM).

-

Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile containing an internal standard).

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analytical Quantification:

-

Analyze the samples by a validated HPLC-UV or LC-MS/MS method to quantify the remaining parent compound, and the formation of TFU and 5-FU.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound versus time to determine the metabolic half-life (t½).

-

Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

-

Quantify the formation of TFU and 5-FU over time to understand the kinetics of metabolite formation.

-

Workflow for in vitro metabolism study.

HPLC Method for Simultaneous Quantification

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of 1-Acetyl-3-o-toluyl-5-fluorouracil, TFU, and 5-FU in biological matrices. Method optimization and validation are crucial for specific applications.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). A 50:50 (v/v) mixture of acetonitrile and water has been reported for TFU and 5-FU.[6]

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detection: UV detector set at a wavelength appropriate for all three compounds (e.g., 254-266 nm).[9][10]

-

Column Temperature: Ambient or controlled (e.g., 25-30°C).

Sample Preparation (from plasma or microsomal incubation):

-

Protein Precipitation: Add 2-3 volumes of cold acetonitrile (containing an internal standard) to the sample.

-

Vortex: Mix thoroughly to ensure complete protein precipitation.

-

Centrifuge: Spin at high speed (e.g., 10,000 x g for 10 minutes).

-

Extract: Transfer the supernatant to a clean tube.

-

Evaporate (optional): If concentration is needed, the supernatant can be evaporated to dryness under a stream of nitrogen.

-

Reconstitute: Reconstitute the residue in the mobile phase.

-

Inject: Inject a defined volume onto the HPLC system.

Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of:

-

Specificity and selectivity

-

Linearity and range

-

Accuracy and precision (intra- and inter-day)

-

Limit of detection (LOD) and limit of quantification (LOQ)

-

Recovery

-

Stability (freeze-thaw, short-term, long-term)

Conclusion

The metabolic pathway of 1-Acetyl-3-o-toluyl-5-fluorouracil involves a sequential, two-step enzymatic activation process, primarily occurring in the liver. The initial rapid hydrolysis by carboxylesterases to TFU is followed by a slower, rate-limiting conversion to the active drug, 5-FU, by amidases. This controlled release of 5-FU is a key characteristic of the prodrug's pharmacokinetic profile. The subsequent metabolism of 5-FU follows its well-established anabolic and catabolic pathways. While quantitative data on the enzyme kinetics of the initial activation steps are limited, the available information on metabolite distribution and established analytical methodologies provide a solid foundation for further investigation and development of this and similar 5-FU prodrugs. This technical guide serves as a resource for researchers and drug development professionals to facilitate a comprehensive understanding of the metabolic fate of 1-Acetyl-3-o-toluyl-5-fluorouracil.

References

- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl Transfer Activity of an Amidase from Rhodococcus sp. Strain R312: Formation of a Wide Range of Hydroxamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic studies on the mechanism of the penicillin amidase-catalysed synthesis of ampicillin and benzylpenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidase - Wikipedia [en.wikipedia.org]

- 6. N3-o-toluyl-fluorouracil inhibits human hepatocellular carcinoma cell growth via sustained release of 5-FU - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Fluorouracil metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of 5-fluorouracil and uracil by high-performance liquid chromatography using four serial columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jfda-online.com [jfda-online.com]

The Genesis of a Chemotherapy Workhorse: An In-depth Technical Guide to the Early Research on 5-Fluorouracil Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on early 5-fluorouracil (5-FU) derivatives, focusing on the core scientific principles, experimental methodologies, and initial findings that paved the way for their clinical use. The development of these derivatives was a pivotal step in cancer chemotherapy, aiming to enhance the therapeutic index of 5-FU by improving its oral bioavailability, prolonging its activity, and reducing its toxicity. This guide delves into the synthesis, mechanism of action, and preclinical evaluation of key early derivatives, including tegafur (ftorafur), carmofur, and the combination therapy UFT.

The Rationale for 5-FU Derivatives: Overcoming the Limitations of a Potent Antimetabolite